6-[(E)-dec-5-enoyl]oxydecanoic acid
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Overview
Description
6-[(E)-dec-5-enoyl]oxydecanoic acid is a chemical compound with the molecular formula C20H36O4. It is known for its applications in the flavor and fragrance industry due to its fruity odor. This compound is also referred to as 5-Decenoic acid, 1-butyl-5-carboxypentyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-dec-5-enoyl]oxydecanoic acid typically involves esterification reactions. One common method is the reaction between decenoic acid and a suitable alcohol under acidic conditions to form the ester linkage. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-dec-5-enoyl]oxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
6-[(E)-dec-5-enoyl]oxydecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor
Mechanism of Action
The mechanism of action of 6-[(E)-dec-5-enoyl]oxydecanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-[(6-dec-5-enoyl]oxydecanoic acid: Similar structure but different positional isomer.
5-Decenoic acid, 1-butyl-5-carboxypentyl ester: Another name for the same compound
Uniqueness
6-[(E)-dec-5-enoyl]oxydecanoic acid is unique due to its specific ester linkage and the presence of a decenoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable in specific industrial applications .
Properties
Molecular Formula |
C80H144O16 |
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Molecular Weight |
1362.0 g/mol |
IUPAC Name |
6-[(E)-dec-5-enoyl]oxydecanoic acid |
InChI |
InChI=1S/4C20H36O4/c4*1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h4*8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b4*9-8+ |
InChI Key |
DOCAXNOMKZKROZ-HKVGYBIKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCC(=O)OC(CCCCC(=O)O)CCCC.CCCC/C=C/CCCC(=O)OC(CCCCC(=O)O)CCCC.CCCC/C=C/CCCC(=O)OC(CCCCC(=O)O)CCCC.CCCC/C=C/CCCC(=O)OC(CCCCC(=O)O)CCCC |
Canonical SMILES |
CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O.CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Origin of Product |
United States |
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